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pharmacokinetic profile of 4-ethanesulfonamido-3-fluorobenzoic acid

An In-Depth Technical Guide to the Predicted Pharmacokinetic Profile of 4-ethanesulfonamido-3-fluorobenzoic acid Abstract The successful development of any new chemical entity into a therapeutic agent hinges on a thoroug...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Pharmacokinetic Profile of 4-ethanesulfonamido-3-fluorobenzoic acid

Abstract

The successful development of any new chemical entity into a therapeutic agent hinges on a thorough understanding of its pharmacokinetic profile. This technical guide provides a comprehensive framework for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the novel compound, 4-ethanesulfonamido-3-fluorobenzoic acid. In the absence of direct experimental data for this specific molecule, this document serves as a predictive and methodological whitepaper. It synthesizes established principles of drug metabolism and pharmacokinetic science to forecast the compound's behavior and provides detailed, field-proven protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap from initial in silico assessment to definitive in vivo characterization.

Introduction: The Rationale for Characterizing 4-ethanesulfonamido-3-fluorobenzoic acid

The structure of 4-ethanesulfonamido-3-fluorobenzoic acid integrates three key pharmacophores: a benzoic acid moiety, a sulfonamide group, and a fluorine substituent. Each of these imparts distinct physicochemical properties that are expected to influence its pharmacokinetic behavior.

  • Benzoic Acid: This acidic group typically governs the compound's solubility and can influence its interactions with transporters.

  • Sulfonamide Group: A common feature in many marketed drugs, this group can impact plasma protein binding, metabolism, and potential for specific drug-drug interactions.[1][2] Sulfonamides are generally well-absorbed orally and are primarily metabolized by the liver before renal excretion.[1]

  • Fluorine Atom: The strategic placement of a fluorine atom, an increasingly common practice in medicinal chemistry, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] It can block sites of metabolism, thereby prolonging the drug's half-life.

A comprehensive understanding of the interplay of these structural features on the compound's ADME profile is critical for guiding its development, from lead optimization to clinical trial design.[5]

Predictive Analysis: In Silico ADME and Physicochemical Profiling

Prior to any resource-intensive laboratory work, computational or in silico modeling provides a rapid, cost-effective initial assessment of a compound's drug-like properties.[6][7][8] These predictive models use the molecule's structure to estimate key physicochemical and pharmacokinetic parameters.[9][10]

Predicted Physicochemical Properties

Quantitative Structure-Activity Relationship (QSAR) models and other physics-based methods are employed to predict fundamental properties that govern a drug's behavior in a biological system.[9] For 4-ethanesulfonamido-3-fluorobenzoic acid, these predictions form the basis of our initial pharmacokinetic hypothesis.

PropertyPredicted ValueImplication for Pharmacokinetics
Molecular Weight ~249.25 g/mol Well within Lipinski's Rule of 5 (<500), favoring good absorption and diffusion.[9]
logP (Lipophilicity) 1.5 - 2.5Moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability.
Aqueous Solubility Moderate to HighThe benzoic acid moiety should confer adequate solubility for dissolution in the GI tract.
pKa ~3.5 (Acidic)The carboxylic acid is the primary ionizable group; the compound will be ionized at physiological pH.
H-Bond Donors 2Compliant with Lipinski's Rule of 5 (≤5), favorable for membrane permeability.[9]
H-Bond Acceptors 4Compliant with Lipinski's Rule of 5 (≤10), favorable for membrane permeability.[9]
Polar Surface Area (PSA) ~85 ŲSuggests good potential for oral absorption and cell membrane permeation.
In Silico ADME Prediction Workflow

Various software platforms, such as SwissADME or vNN-ADMET, can be used to generate a comprehensive ADME profile from the compound's chemical structure.[6] The typical workflow is outlined below.

cluster_input Input cluster_prediction In Silico Prediction Engine (e.g., SwissADME) cluster_output Output Analysis SMILES Compound Structure (SMILES) PhysChem Physicochemical Properties (LogP, pKa, Solubility) SMILES->PhysChem Analyze PK Pharmacokinetics (GI Absorption, BBB Penetration) SMILES->PK Analyze DL Drug-Likeness (Lipinski's Rules) SMILES->DL Analyze MC Medicinal Chemistry (PAINS Alerts) SMILES->MC Analyze Report Predicted ADME Report & Developability Score PhysChem->Report Synthesize PK->Report Synthesize DL->Report Synthesize MC->Report Synthesize

Caption: Workflow for in silico ADME prediction.

Foundational Analysis: In Vitro Experimental Protocols

In vitro assays are the next critical step to empirically validate and refine the in silico predictions. These assays provide the first quantitative data on the compound's interaction with biological systems.

Permeability Assessment

The ability of a drug to cross the intestinal epithelium is a primary determinant of its oral bioavailability. Two standard assays are used to assess this property.

The PAMPA assay is a high-throughput, non-cell-based method for predicting passive, transcellular permeability.[11][12][13]

  • Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor Solution: The test compound (e.g., at 100 µM) is added to the donor wells (apical side).

  • Acceptor Solution: A buffer solution (e.g., pH 7.4) is added to the acceptor wells (basolateral side).

  • Incubation: The plate is incubated for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: The concentration of the compound in both donor and acceptor wells is determined using LC-MS/MS.

  • Calculation: The permeability coefficient (Pe) is calculated. High permeability compounds (e.g., verapamil) and low permeability compounds (e.g., atenolol) are used as controls.

This assay is the industry standard as it uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier and including active transport processes.[11][14][15]

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a transwell plate and cultured for ~21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assessment (A to B): The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time (e.g., 2 hours).

  • Efflux Assessment (B to A): To determine if the compound is a substrate of efflux transporters (like P-glycoprotein), the experiment is reversed. The compound is added to the basolateral side, and its appearance on the apical side is measured.

  • Quantification & Calculation: Samples from both chambers are analyzed by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

Metabolic Stability Assessment

This assay evaluates the compound's susceptibility to metabolism by the major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family located in the liver.[14]

  • Reaction Mixture: The test compound (e.g., 1 µM) is incubated with liver microsomes (human or rodent) and a buffer solution at 37°C.

  • Initiation: The metabolic reaction is initiated by adding the cofactor NADPH. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.[13]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Calculation: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of compound depletion.

Integrated In Vitro ADME Workflow

The data from these foundational assays are integrated to build a preliminary, data-driven picture of the compound's likely in vivo behavior.

cluster_input Test Compound cluster_assays In Vitro ADME Assays cluster_data Data Output cluster_analysis Integrated Assessment Compound 4-ethanesulfonamido- 3-fluorobenzoic acid PAMPA PAMPA Compound->PAMPA Caco2 Caco-2 Assay Compound->Caco2 Microsomes Microsomal Stability Compound->Microsomes PPB Plasma Protein Binding Compound->PPB Perm Permeability (Pe, Papp) PAMPA->Perm Caco2->Perm MetStab Metabolic Stability (t½, CLint) Microsomes->MetStab Binding Fraction Unbound (fu) PPB->Binding Profile Preliminary PK Profile Perm->Profile MetStab->Profile Binding->Profile

Caption: Integrated workflow for in vitro ADME profiling.

Preclinical Confirmation: In Vivo Pharmacokinetic Study

In vivo studies in animal models are essential to understand how the ADME properties translate into the systemic exposure of the drug over time. Rodent models are typically used for initial PK studies.[16][17]

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any PK study. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[18][19]

  • Method Development:

    • Tuning: Optimize mass spectrometer parameters (precursor/product ions, collision energy) for the analyte and an internal standard.

    • Chromatography: Develop an HPLC or UHPLC method (column, mobile phases, gradient) to achieve good peak shape and retention, separating the analyte from matrix components.[20]

    • Sample Preparation: Develop an extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently recover the analyte from plasma.[18]

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for parameters including:[21][22][23]

    • Selectivity & Specificity: Ensure no interference from endogenous matrix components.

    • Linearity and Range: Establish a calibration curve over the expected concentration range.

    • Accuracy & Precision: Determine intra- and inter-day accuracy and precision at multiple concentration levels.

    • Recovery & Matrix Effect: Assess the efficiency of the extraction and the influence of the biological matrix on ionization.

    • Stability: Evaluate the stability of the analyte in the matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).

In Vivo Study Design

A typical study design in rats would involve administering the compound by both intravenous (IV) and oral (PO) routes to determine absolute bioavailability.

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per time point or per group if using serial sampling) with jugular vein catheters for ease of blood collection.[24][25]

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein or catheter.

    • PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg) in a suitable vehicle.

  • Blood Sampling: Collect serial blood samples (e.g., ~100 µL) at predefined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma, which is then stored at -80°C until analysis.

  • Analysis: Analyze plasma samples using the validated LC-MS/MS method.

Data Interpretation: Pharmacokinetic Analysis and Modeling

The plasma concentration-time data obtained from the in vivo study are analyzed using non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to derive key pharmacokinetic parameters.[26][27]

Key Pharmacokinetic Parameters
ParameterDescriptionHow It's DeterminedPredicted Profile for Compound
Cmax Maximum observed plasma concentrationDirectly from the plasma concentration-time curveModerate
Tmax Time to reach CmaxDirectly from the plasma concentration-time curve0.5 - 2 hours
AUC Area Under the Curve (total drug exposure)Calculated using the trapezoidal ruleModerate to High
t½ (Half-life) Time for plasma concentration to decrease by halfCalculated from the terminal elimination phase slope4 - 8 hours
CL (Clearance) Volume of plasma cleared of the drug per unit timeDose / AUC (after IV administration)Low to Moderate
Vd (Volume of Distribution) Apparent volume into which the drug distributesCalculated from CL and elimination rate constantModerate (likely distributes beyond plasma)
F% (Bioavailability) Fraction of oral dose reaching systemic circulation(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100> 50%

Synthesized Pharmacokinetic Profile and Strategic Implications

Based on the structural analysis and established principles, the predicted pharmacokinetic profile of 4-ethanesulfonamido-3-fluorobenzoic acid is as follows:

  • Absorption: The compound is expected to be well-absorbed orally, driven by its favorable physicochemical properties (low MW, moderate lipophilicity).[1] Its acidic nature suggests absorption may be favored in the small intestine.

  • Distribution: With moderate lipophilicity and plasma protein binding (a common trait for sulfonamides), the compound is likely to have a moderate volume of distribution, indicating it will distribute into tissues beyond the bloodstream.

  • Metabolism: Metabolism is anticipated to occur in the liver, likely via Phase I (e.g., hydroxylation on the ethyl group) and Phase II (e.g., glucuronidation of the carboxylic acid) pathways.[28][29][30] The fluorine atom may shield adjacent positions from metabolic attack, potentially leading to a moderate half-life.

  • Excretion: The parent compound and its metabolites are expected to be primarily eliminated by the kidneys.[2]

Implications for Drug Development: This predicted profile is favorable for a potential oral drug candidate. The anticipated moderate half-life could support a once or twice-daily dosing regimen. The key areas for experimental focus will be to confirm the oral bioavailability, identify the major metabolic pathways to assess the potential for active metabolites or drug-drug interactions, and definitively characterize its clearance mechanisms.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). In drug discovery, achieving the right balance between lipophilicity and solubility is paramount.
  • Sulfonamides. Merck Manual Professional Edition.
  • Developing physics-based methods for predicting physico-chemical properties required in pharmaceutical drug discovery and manufacturing. ARCHIE-WeSt.
  • Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules.
  • Sulfonamides. MSD Manual Professional Edition.
  • Advancing physicochemical property predictions in comput
  • [Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept]. PubMed.
  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC.
  • Predictive Pharmacokinetic Modeling of Orally Administered Drugs. DASH.
  • Predictive Modelling in pharmacokinetics: from in-silico simulations to personalized medicine. Taylor & Francis Online.
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  • In Vitro ADME Assays: Principles, Applications & Protocols.
  • Pharmacokinetics of Sulfonamides in Man.
  • Development of pharmacokinetic models for sulfonamides in food animals: Metabolic depletion profile of sulfadiazine in the calf. AVMA Journals.
  • Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs.
  • Bioanalytical Method Validation of a Small Molecule in a Surrogate M
  • Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research.
  • Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents. Cancer Research.
  • Application of physiologically based pharmacokinetic modeling of novel drugs approved by the U.S.
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  • In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Hilaris Publisher.
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  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.
  • In Silico ADME Methods Used in the Evaluation of N
  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALID
  • Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. MDPI.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. PMC.
  • Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. PMC.
  • potential applications of 2-Fluorobenzoic acid in medicinal chemistry. Benchchem.
  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PMC.
  • V B. Metabolism and Pharmacokinetic Studies. FDA.
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan.
  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid.
  • Murine Pharmacokinetic Studies. PMC.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI.
  • Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil.
  • Rodent PK Studies | Mouse, R
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Preclinical efficacy in therapeutic area guidelines from FDA and EMA: A cross-sectional study. Request PDF.
  • The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. Benchchem.
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Exploratory

An In-depth Technical Guide: Physicochemical Characterization of 4-ethanesulfonamido-3-fluorobenzoic acid

Abstract: This technical guide provides a comprehensive framework for understanding and determining the molecular weight and solubility of 4-ethanesulfonamido-3-fluorobenzoic acid. As this compound is not extensively cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for understanding and determining the molecular weight and solubility of 4-ethanesulfonamido-3-fluorobenzoic acid. As this compound is not extensively characterized in public scientific literature, this document serves as a foundational reference, combining theoretical calculations, predictive analysis based on its chemical structure, and a detailed, field-proven experimental protocol for empirical validation. The intended audience includes researchers, scientists, and drug development professionals who require accurate physicochemical data for applications ranging from initial screening to formulation development.

Introduction: The Need for Foundational Physicochemical Data

4-ethanesulfonamido-3-fluorobenzoic acid is a multifaceted organic molecule incorporating a fluorinated benzoic acid scaffold and a sulfonamide functional group. Such structures are of significant interest in medicinal chemistry and materials science. The sulfonamide group is a well-established pharmacophore, while the fluorinated benzoic acid moiety can modulate properties like metabolic stability, acidity (pKa), and binding interactions.

Before any meaningful biological or material application can be explored, a thorough understanding of the compound's fundamental physicochemical properties is paramount. Molecular weight is a basic yet critical identifier, while solubility dictates the compound's behavior in various media, profoundly impacting its bioavailability, formulation feasibility, and performance in screening assays.[1] This guide addresses the absence of specific published data by providing a calculated molecular weight and a robust, step-by-step protocol for determining thermodynamic solubility, empowering researchers to generate reliable, in-house data.

Molecular Properties and Structure

The first step in characterizing any novel compound is to define its precise molecular formula and weight. These values are fundamental for all subsequent quantitative experiments, including solution preparation and analytical analysis.

Chemical Structure:

(Structure of 4-ethanesulfonamido-3-fluorobenzoic acid)

Based on this structure, the molecular properties have been calculated and are presented below.

PropertyValue
Molecular Formula C₉H₁₀FNO₄S
Calculated Molecular Weight 247.24 g/mol
Monoisotopic Mass 247.03146 Da[2]

Table 1: Calculated Molecular Properties of 4-ethanesulfonamido-3-fluorobenzoic acid.

Predicted Solubility Profile: A Mechanistic Perspective

The solubility of a compound is not a single value but rather a property dependent on the solvent, temperature, and pH. By examining the functional groups of 4-ethanesulfonamido-3-fluorobenzoic acid, we can predict its solubility behavior, providing a rationale for selecting appropriate experimental conditions.

  • Aqueous Solubility & pH-Dependence: The molecule possesses two acidic protons: one on the carboxylic acid group (-COOH) and one on the sulfonamide nitrogen (-NH-).

    • The carboxylic acid is the more acidic of the two, readily donating its proton in neutral to alkaline conditions to form a highly polar carboxylate anion (-COO⁻).

    • Sulfonamides are weakly acidic and will also deprotonate under sufficiently alkaline conditions.[3][4]

    • Prediction: The intrinsic aqueous solubility of the neutral molecule is expected to be low due to the hydrophobic benzene ring and ethyl group. However, its solubility will increase significantly as the pH rises above the pKa of the carboxylic acid, and further still at higher pH values where the sulfonamide may also ionize.[4][5] This pH-dependent solubility is a critical factor for oral drug development, as the compound will experience a wide pH range through the gastrointestinal tract.[6][7]

  • Organic Solvent Solubility:

    • Prediction: Solubility is expected to be high in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are capable of disrupting the crystal lattice and solvating the molecule. It is predicted to be soluble in polar protic solvents like ethanol and methanol.[8][9] In contrast, poor solubility is anticipated in non-polar solvents such as hexanes or toluene.

Experimental Protocol: Thermodynamic Solubility Determination

To move from prediction to empirical fact, a rigorous experimental protocol is required. The isothermal shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[10] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid material.[7]

Principle of the Shake-Flask Method

An excess of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient duration to allow the rates of dissolution and precipitation to reach equilibrium. After this period, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified using a validated analytical technique.[11][12]

Step-by-Step Methodology
  • Preparation of Solvents and Buffers:

    • Prepare all necessary aqueous buffers (e.g., 0.1 N HCl for pH ~1.2, acetate buffer for pH 4.5, and phosphate-buffered saline (PBS) for pH 7.4) and select organic solvents (e.g., DMSO, Ethanol).[13]

    • Ensure all solvents are of high purity (e.g., HPLC grade).

  • Sample Preparation (in triplicate):

    • To a series of appropriately sized glass vials, add an excess amount of solid 4-ethanesulfonamido-3-fluorobenzoic acid. An amount that is 2-5 times the expected solubility is a good starting point to ensure solid remains at equilibrium.[12][14] For a novel compound, start with approximately 2-5 mg per 1 mL of solvent.

    • Add a precise volume of the chosen solvent or buffer to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C or 37 °C).[11]

    • Agitate the samples for a minimum of 24 hours. For compounds that may exist in different crystalline forms (polymorphs), or to be certain of equilibrium, extending this to 48 or 72 hours is recommended.[10] Causality Insight: This extended agitation ensures the system overcomes kinetic barriers and reaches true thermodynamic equilibrium between the most stable solid form and the solution.

  • Phase Separation:

    • Following equilibration, allow the vials to stand briefly to let heavy particles settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 or 0.45 µm PVDF or PTFE) into a clean analysis vial. Self-Validation Check: This step is critical. Centrifugation prior to filtration can also be employed to minimize filter clogging. The goal is to obtain a particle-free solution without causing precipitation due to temperature changes or solvent evaporation.[10]

  • Quantification via HPLC-UV:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile) and create a series of calibration standards of known concentrations.

    • Dilute the filtered supernatant samples with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

    • Analyze the standards and samples using a validated, stability-indicating HPLC-UV method. A reverse-phase C18 column is typically a good starting point.

    • Expertise Insight: Using a photodiode array (PDA) detector allows for the confirmation of peak purity, ensuring the measured absorbance corresponds only to the compound of interest and not to impurities or degradation products.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the compound in the diluted samples.

    • Multiply this concentration by the dilution factor to calculate the final solubility in the original solvent.

    • Express the results in appropriate units, such as µg/mL or mM.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Analysis & Calculation prep_solid Weigh Excess Solid Compound prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent In triplicate agitate Agitate at Constant Temp (e.g., 24-48h @ 25°C) prep_solvent->agitate centrifuge Centrifuge (Optional) agitate->centrifuge filtrate Filter Supernatant (e.g., 0.22 µm Syringe Filter) centrifuge->filtrate dilute Dilute Filtrate filtrate->dilute analyze Quantify via HPLC-UV (vs. Calibration Curve) dilute->analyze calculate Calculate Solubility (Concentration x Dilution Factor) analyze->calculate

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Data Presentation for Experimental Results

All experimentally determined quantitative data should be summarized for clarity and easy comparison. The following table provides a template for reporting the results obtained from the protocol described above.

Solvent/MediumTemperature (°C)Measured Solubility (µg/mL)Measured Solubility (mM)
Water25Experimental ValueCalculated Value
0.1 N HCl (pH ~1.2)37Experimental ValueCalculated Value
PBS (pH 7.4)37Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value

Table 2: Template for Reporting Experimental Solubility Data.

Conclusion

This guide establishes the foundational physicochemical properties of 4-ethanesulfonamido-3-fluorobenzoic acid through theoretical calculation and predictive analysis. The calculated molecular weight of 247.24 g/mol provides a precise basis for all quantitative work. Based on its chemical structure, the compound is predicted to have low intrinsic aqueous solubility that is highly dependent on pH, a critical consideration for its handling and application, particularly in pharmaceutical development. To substitute prediction with definitive data, a comprehensive, self-validating shake-flask protocol has been detailed. By adhering to this rigorous methodology, researchers can confidently determine the thermodynamic solubility in various media, enabling informed decisions in drug discovery, formulation, and other scientific endeavors.

References

  • Grokipedia (n.d.). 4-Fluorobenzoic acid. Available at: [Link]

  • ResearchGate (n.d.). pH-Induced solubility transition of sulfonamide-based polymers. Available at: [Link]

  • Domainex (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

  • Protocols.io (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Royal Society of Chemistry (n.d.). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Available at: [Link]

  • BioDuro (n.d.). ADME Solubility Assay. Available at: [Link]

  • World Health Organization (WHO) (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Available at: [Link]

  • Regulations.gov (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • BioAssay Systems (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

  • Wikipedia (n.d.). 4-Fluorobenzoic acid. Available at: [Link]

  • The BMJ (2026). SOLUBILITY OF SULPHONAMIDES. Available at: [Link]

  • Journal of Pharmaceutical Sciences (n.d.). pH Dependency in Uptake of Sulfonamides by Bacteria. Available at: [Link]

  • SciSpace (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Available at: [Link]

  • Pion (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • PubMed (n.d.). The effect of pH on the solubility of sulphonamides. Available at: [Link]

  • IWA Publishing (2019). Influence of pH value on sulfonamide ozonation using caffeine as a contamination indicator. Available at: [Link]

  • PubChem (n.d.). 6-(18F)fluoro-L-DOPA | C9H10FNO4. Available at: [Link]

  • PubChemLite (n.d.). 91103-94-5 (C9H10FNO4S). Available at: [Link]

  • PubChem (n.d.). 4-Ethanesulfonamidobenzoic acid | C9H11NO4S. Available at: [Link]

  • PubChemLite (n.d.). 4-fluoro-3-methanesulfonamidobenzoic acid (C8H8FNO4S). Available at: [Link]

  • PubChem (n.d.). 3-Fluorobenzoic Acid | C7H5FO2. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 4-Ethanesulfonamido-3-fluorobenzoic Acid

Physicochemical Profiling & Method Rationale The development of a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's molecular architecture. 4-ethanesulfonamido-3-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Method Rationale

The development of a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's molecular architecture. 4-ethanesulfonamido-3-fluorobenzoic acid is a complex active pharmaceutical ingredient (API) or intermediate characterized by two distinct ionizable moieties: a carboxylic acid group and a primary sulfonamide group, attached to a fluorinated benzene ring.

Causality in Chromatographic Method Design
  • Mobile Phase pH Selection: The carboxylic acid group has a predicted pKa​ of approximately 4.21[1], while the sulfonamide group acts as a weak acid with a pKa​ typically ranging from 9.0 to 10.0 2[2]. If the mobile phase pH is set near 4.2, the molecule exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. This dual-state existence causes severe peak broadening, peak splitting, and irreproducible retention times. To enforce a single, highly retained neutral state, the mobile phase pH must be adjusted to at least 1.5 units below the lowest pKa​ . Therefore, an acidic aqueous phase (pH 2.0 – 2.5) using 0.1% Formic Acid or Phosphoric Acid is mandated to suppress ionization and maximize hydrophobic interactions.

  • Stationary Phase (Column) Selection: A standard C18 (Octadecylsilane) column provides excellent hydrophobic retention for the aromatic core. However, residual silanol groups on the silica support can act as weak cation exchangers, interacting with the highly polar sulfonamide moiety and causing peak tailing. To mitigate this secondary interaction, a highly end-capped, high-purity silica C18 column is strictly required.

  • Detection Wavelength: The extensive π -electron system of the fluorinated aromatic ring, conjugated with the carboxylic and sulfonamide groups, provides strong UV absorbance. Spectral profiling of similar benzoic acid and sulfonamide derivatives indicates maximum absorbance ( λmax​ ) between 230 nm and 254 nm3[3]. A detection wavelength of 240 nm is selected to balance sensitivity and baseline stability.

Analytical Target Profile (ATP) & Lifecycle Management

Modern analytical development shifts away from trial-and-error toward a systematic, risk-based lifecycle approach, as defined by the 4[4] guidelines. The ATP defines the prospective performance requirements of the method: it must accurately and precisely quantify 4-ethanesulfonamido-3-fluorobenzoic acid in the presence of its synthetic precursors and degradation products.

Lifecycle A 1. Analytical Target Profile (ATP) B 2. Method Design & Development (ICH Q14) A->B Defines Objectives C 3. Method Validation (ICH Q2(R2)) B->C Optimized Parameters D 4. Routine Use & Lifecycle Management C->D Validated Method D->B Continuous Verification

Analytical procedure lifecycle integrating ICH Q14 and Q2(R2) frameworks.

Experimental Workflows & Protocols

Self-Validating System Suitability Test (SST)

To ensure the protocol is a self-validating system, the method dictates that no sample analysis may proceed unless the chromatographic system first passes the following System Suitability criteria using a 0.1 mg/mL standard solution (5 replicate injections):

ParameterAcceptance CriteriaScientific Rationale
Retention Time %RSD ≤1.0% Ensures pump flow rate and mobile phase mixing are stable.
Peak Area %RSD ≤2.0% Validates autosampler injection precision.
USP Tailing Factor ( Tf​ ) ≤1.5 Confirms absence of secondary silanol interactions.
Theoretical Plates ( N ) ≥2000 Verifies column efficiency and physical integrity.
Chromatographic Conditions

The following gradient method ensures the elution of the highly polar API while washing the column of any late-eluting hydrophobic impurities5[5].

ParameterSpecification
Column C18, End-capped, 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water (pH ~2.5)
Mobile Phase B 100% HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C (Controls solvent viscosity and mass transfer)
Detection Wavelength UV at 240 nm (Diode Array Detector scanning 200-400 nm)
Injection Volume 10 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.08020Equilibration & API Retention
8.04060Elution of API
12.01090Column Wash (Hydrophobic Impurities)
15.08020Re-equilibration
20.08020End of Run
Sample Preparation Workflow

Because 4-ethanesulfonamido-3-fluorobenzoic acid has limited solubility in pure water, a 50:50 (v/v) mixture of Water and Acetonitrile is used as the diluent to prevent sample precipitation in the autosampler.

SamplePrep N1 Weigh 10.0 mg of Analyte Standard N2 Add 10.0 mL Diluent (Water:Acetonitrile 50:50 v/v) N1->N2 N3 Sonicate for 10 minutes at Room Temperature N2->N3 N4 Filter through 0.22 µm PTFE Syringe Filter N3->N4 N5 Transfer to HPLC Vial (Final Conc: 1.0 mg/mL) N4->N5

Step-by-step sample preparation workflow for HPLC analysis.

Method Validation Strategy

To ensure regulatory compliance, the developed method must be validated according to6[6] and 7[7]. The validation protocol objectively proves that the method is "fit for purpose."

Validation ParameterExecution ProtocolAcceptance Criteria
Specificity Inject blank diluent, individual impurities, and spiked API sample. Assess peak purity using DAD.No interfering peaks at the retention time of the API. Peak purity angle < purity threshold.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target working concentration (0.5 to 1.5 mg/mL).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of target response.
Accuracy (Recovery) Spike API into placebo matrix at 80%, 100%, and 120% levels (prepared in triplicate).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) Inject 6 independent preparations of the API at 100% target concentration.%RSD of the calculated assay results ≤2.0% .
Robustness Deliberately vary Flow Rate ( ±0.1 mL/min), Column Temp ( ±5 °C), and Mobile Phase pH ( ±0.2 units).System Suitability criteria must still be met under all varied conditions.

By strictly adhering to this protocol, analytical scientists can ensure the reliable, reproducible, and regulatory-compliant quantification of 4-ethanesulfonamido-3-fluorobenzoic acid throughout the drug development lifecycle.

References

  • Q2(R2) Validation of Analytical Procedures - FDA U.S. Food and Drug Administration (FDA)[Link]

  • Q14 Analytical Procedure Development - FDA U.S. Food and Drug Administration (FDA)[Link]

  • pKa Values for Organic and Inorganic Bronsted Acids at 25 oC University of Massachusetts (UMass)[Link]

  • Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths Royal Society of Chemistry (RSC) [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide... Walailak University / Trends in Sciences [Link]

  • Method development for the determination of benzoic acid, sorbic acid and four parabens... National and Kapodistrian University of Athens (EKPA)[Link]

Sources

Application

Application Note: 4-Ethanesulfonamido-3-fluorobenzoic Acid in Structure-Based Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Chemical Rationale In the highly competitiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Chemical Rationale

In the highly competitive landscape of structure-based drug design (SBDD), the selection of optimal building blocks dictates the trajectory of hit-to-lead optimization. 4-ethanesulfonamido-3-fluorobenzoic acid (CAS: 1339253-99-4) has emerged as a privileged bifunctional intermediate, particularly in the development of targeted kinase inhibitors and GPCR modulators.

As a Senior Application Scientist, I frequently observe that the success of a targeted library depends not just on the core scaffold, but on the precise physicochemical tuning provided by peripheral appendages. This specific building block integrates three critical pharmacophoric elements:

  • The Ethanesulfonamide Group: Acts as a robust hydrogen bond donor/acceptor network. In kinase inhibitor design, sulfonamides are classic motifs for engaging the DFG-out pocket or the hinge region, driving both potency and residence time [3].

  • The Ortho-Fluorine Atom: The strategic placement of fluorine ortho to the sulfonamide is not merely structural; it is profoundly functional. Fluorine's high electronegativity exerts an inductive electron-withdrawing effect that lowers the pKa of the adjacent sulfonamide N-H, enhancing its capacity to act as a hydrogen bond donor at physiological pH. Furthermore, fluorine substitution blocks cytochrome P450-mediated aromatic oxidation, drastically improving metabolic stability [1].

  • The Benzoic Acid Handle: Provides a highly reactive vector for late-stage diversification via amide coupling, allowing rapid synthesis of focused libraries.

Physicochemical Profiling & Data Presentation

Before integrating a building block into a parallel synthesis workflow, its impact on the overall molecular properties (Lipinski and Veber rules) must be evaluated. Table 1 summarizes the baseline properties of 4-ethanesulfonamido-3-fluorobenzoic acid, while Table 2 illustrates the typical structure-activity relationship (SAR) advantages conferred by the fluorine atom.

Table 1: Physicochemical & ADME Properties of the Building Block

PropertyValuePharmacological Relevance
Molecular Weight 247.24 g/mol Highly ligand-efficient (LE); leaves an ample MW budget (<250 Da) for the core scaffold.
LogP (predicted) 1.8 - 2.2Optimal lipophilicity for passive membrane permeability without driving non-specific binding.
TPSA 83.5 ŲExcellent for oral bioavailability; restricts blood-brain barrier (BBB) penetration if peripheral restriction is desired.
H-Bond Donors 2Crucial for engaging target active sites (e.g., kinase hinge region).
H-Bond Acceptors 4Facilitates water-mediated hydrogen bond networks in solvent-exposed target pockets.

Table 2: Comparative SAR Impact of Fluorine Substitution (Representative Kinase Target)

Compound CoreSubstitutionTarget IC₅₀ (nM)Intrinsic Clearance (CLint)
Scaffold AH (Des-fluoro)145High (Rapid aromatic oxidation)
Scaffold A3-Fluoro 12 Low (Metabolically stable)

Workflow Visualization

The following diagram illustrates the iterative SBDD workflow utilizing this building block, from initial coupling to biological validation.

SBDD_Workflow BB 4-ethanesulfonamido- 3-fluorobenzoic acid Coupling HATU-Mediated Amide Coupling BB->Coupling Scaffold Derivatization Library Targeted Inhibitor Library Coupling->Library Screening High-Throughput Kinase Screening Library->Screening Hit Hit Identification & SAR Analysis Screening->Hit Activity Validation Hit->Coupling Iterative Design Lead Lead Optimization (In Vivo Profiling) Hit->Lead

Workflow for integrating 4-ethanesulfonamido-3-fluorobenzoic acid into targeted library synthesis.

Experimental Protocols

To ensure reproducibility and high yields across diverse core scaffolds, the following protocols have been optimized for chemical integrity and self-validation.

Protocol 1: High-Yield Amide Coupling (HATU/DIPEA Method)

Objective: Covalently link 4-ethanesulfonamido-3-fluorobenzoic acid to a primary or secondary amine core scaffold.

Scientific Causality: The fluorine atom exerts an electron-withdrawing inductive effect, slightly deactivating the carboxylate. Therefore, standard carbodiimides (like EDC) often result in sluggish kinetics and poor yields. We utilize HATU, a highly efficient uronium-based coupling reagent, which rapidly forms a highly reactive O-At ester, overcoming the electronic deactivation and steric hindrance [2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-ethanesulfonamido-3-fluorobenzoic acid (1.0 eq, typically 0.5 mmol) in anhydrous DMF (5.0 mL).

    • Insight: DMF is a highly polar aprotic solvent that fully solubilizes both the zwitterionic intermediates and the starting materials, preventing premature precipitation.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir at room temperature for 15 minutes.

    • Insight: DIPEA acts as a non-nucleophilic base. It deprotonates the carboxylic acid to facilitate HATU attack without acting as a competing nucleophile. The 15-minute activation window ensures complete conversion to the active ester.

  • Coupling: Dissolve the target core amine (1.1 eq) in 1.0 mL of anhydrous DMF and add it dropwise to the activated mixture. Stir at room temperature for 2–4 hours.

    • Insight: Dropwise addition prevents localized depletion of the activated ester and minimizes dimerization or side reactions.

  • Self-Validation (In-Process Control): Remove a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Proceed to workup only when the mass of the starting benzoic acid is completely consumed.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol 2: Biochemical Kinase Assay Validation (TR-FRET)

Objective: Evaluate the synthesized sulfonamide derivatives for target kinase inhibition.

Scientific Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard absorbance assays because it eliminates compound auto-fluorescence interference—a common issue with highly conjugated aromatic libraries.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Perform a 3-fold serial dilution in a 384-well acoustic dispensing plate to generate a 10-point dose-response curve.

  • Assay Assembly: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of compound into a low-volume 384-well assay plate.

    • Insight: Acoustic dispensing prevents tip-based carryover and ensures precise nanoliter volumes, keeping the final DMSO concentration strictly at 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Reaction: Add 5 µL of the target Kinase/Substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow the sulfonamide to establish equilibrium binding with the target pocket.

  • Initiation & Detection: Add 5 µL of ATP (at the predetermined K_m concentration) to initiate the reaction. Incubate for 60 minutes.

  • Quench & Read: Add 10 µL of the TR-FRET detection reagent (containing EDTA to chelate Mg²⁺ and halt kinase activity, alongside Europium-labeled anti-phospho antibodies). Read the plate on a multi-mode microplate reader at 615 nm and 665 nm. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL: [Link] [1]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL: [Link] [2]

  • Lücking, U. (2019). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. RSC Medicinal Chemistry, 10(4), 553-565. URL: [Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 4-ethanesulfonamido-3-fluorobenzoic acid in Solution

Welcome to the technical support center for 4-ethanesulfonamido-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-ethanesulfonamido-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the degradation of this compound in solution. By understanding the underlying chemical principles, you can ensure the stability, and therefore the integrity, of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of 4-ethanesulfonamido-3-fluorobenzoic acid solutions.

Q1: What are the primary signs of degradation for 4-ethanesulfonamido-3-fluorobenzoic acid in solution?

A1: The most common indicators of degradation include a visible color change (often yellowing), the formation of precipitates, or a decrease in the expected biological or chemical activity of your solution. For quantitative analysis, techniques like HPLC can reveal the appearance of new peaks corresponding to degradation products.

Q2: What is the ideal solvent for dissolving 4-ethanesulfonamido-3-fluorobenzoic acid?

A2: While solubility is a key factor, stability is paramount. For many applications, polar aprotic solvents such as DMSO or DMF are initially used to create concentrated stock solutions. For aqueous working solutions, it is crucial to use high-purity, buffered water to maintain an appropriate pH. The choice of buffer can significantly impact stability.

Q3: At what temperature should I store my solutions?

A3: For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable. It is critical to minimize freeze-thaw cycles, which can accelerate degradation. Aliquoting stock solutions into smaller, single-use volumes is a highly recommended practice.

Q4: Is 4-ethanesulfonamido-3-fluorobenzoic acid sensitive to light?

A4: While specific data on the photosensitivity of this exact molecule is not extensively published, it is a standard best practice in synthetic and medicinal chemistry to protect solutions of complex organic molecules from light.[1] Many aromatic compounds, especially those with electron-withdrawing and donating groups, can be susceptible to photodegradation. Therefore, storing solutions in amber vials or wrapping containers in aluminum foil is a prudent preventative measure.[2]

II. Troubleshooting Guide: Diagnosing and Resolving Degradation

This section provides a more detailed approach to identifying and addressing specific degradation issues you may encounter.

Symptom 1: Solution Discoloration (Yellowing)
  • Potential Cause: Oxidation of the aromatic ring or the sulfonamide group is a likely culprit. The presence of dissolved oxygen or trace metal ion contaminants can catalyze these reactions.

  • Troubleshooting Steps:

    • Deoxygenate Solvents: Before preparing your solution, sparge your aqueous buffers with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Use High-Purity Solvents: Ensure that all solvents are of high purity (e.g., HPLC grade) to minimize contaminants that could initiate oxidation.

    • Consider Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be beneficial, but this should be tested for compatibility with your specific assay.

Symptom 2: Formation of Precipitate
  • Potential Cause:

    • Hydrolysis: The sulfonamide bond is susceptible to hydrolysis, particularly under acidic or strongly basic conditions, which can lead to the formation of less soluble degradation products like sulfanilic acid derivatives.[3]

    • Poor Solubility at Working Concentration: The compound may be precipitating out of solution due to exceeding its solubility limit in the final buffer system.

  • Troubleshooting Steps:

    • pH Control: Maintain the pH of your aqueous solutions within a stable range. For many sulfonamides, a neutral to slightly alkaline pH is often preferred to prevent acid-catalyzed hydrolysis.[3][4]

    • Solubility Assessment: Determine the solubility of 4-ethanesulfonamido-3-fluorobenzoic acid in your final experimental buffer before preparing large volumes. A serial dilution from a concentrated stock can help identify the solubility limit.

    • Co-solvents: If solubility in aqueous buffers is an issue, consider the use of a small percentage of an organic co-solvent like DMSO or ethanol in your final working solution. However, always verify that the co-solvent does not interfere with your experimental system.

Symptom 3: Loss of Biological or Chemical Activity
  • Potential Cause: This is a definitive sign of degradation, likely due to one or more of the mechanisms described below. The primary degradation pathways for this molecule are likely hydrolysis of the sulfonamide bond and potential reactions involving the fluoro and carboxylic acid groups.

  • Troubleshooting Steps:

    • Implement Strict Storage Protocols: Immediately aliquot any remaining stable stock solution into single-use vials and store at -80°C.

    • Analytical Confirmation: Use an analytical technique like HPLC-MS or LC-MS to analyze a sample of the degraded solution.[5] This will help to identify the degradation products and confirm the degradation pathway, providing valuable information for preventing future occurrences.

    • Review Solution Preparation and Handling: Scrutinize your entire workflow, from solvent selection and pH control to storage conditions, to identify any potential points of failure.

III. Key Degradation Pathways and Prevention Strategies

Understanding the potential chemical reactions that can lead to the degradation of 4-ethanesulfonamido-3-fluorobenzoic acid is crucial for developing effective prevention strategies.

Hydrolysis of the Sulfonamide Bond

The S-N bond in sulfonamides can be cleaved by hydrolysis, a reaction that is often catalyzed by acidic or alkaline conditions.[2][6]

  • Mechanism:

    • Acid-Catalyzed: Under acidic conditions (low pH), the nitrogen of the sulfonamide is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.[3]

    • Alkaline-Catalyzed: At high pH, the sulfonamide nitrogen can be deprotonated, which can also lead to cleavage, though the mechanism can be more complex.[6]

  • Prevention:

    • pH Control: Maintaining a pH range where the compound is most stable is the most effective preventative measure. For many sulfonamides, this is often in the neutral to slightly alkaline range (pH 7-8).[3][4] However, the optimal pH should be experimentally determined for this specific molecule.

    • Buffer Selection: Choose a buffer system that is effective in your desired pH range and is non-reactive with the compound. Phosphate or HEPES buffers are often good starting points.

Photodegradation

Aromatic compounds, particularly those with activating and deactivating groups, can be susceptible to degradation upon exposure to UV or even ambient light. The presence of the fluorine atom can also influence photochemical reactivity.[7]

  • Mechanism: Light energy can excite the molecule to a higher energy state, leading to bond cleavage or reaction with other molecules in the solution, such as dissolved oxygen. This can result in complex mixtures of degradation products.

  • Prevention:

    • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil.[2]

    • Minimize Exposure: During experimental procedures, minimize the exposure of the solution to direct light.

Oxidative Degradation

The electron-rich aromatic ring and the sulfonamide group can be susceptible to oxidation.

  • Mechanism: Dissolved oxygen, trace metal ions, or other oxidizing agents can react with the molecule, leading to hydroxylation of the aromatic ring or other oxidative transformations.

  • Prevention:

    • Use of High-Purity Reagents: Use high-purity water and solvents to minimize metal ion contamination.

    • Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere (nitrogen or argon) can prevent oxidation.

Workflow for Preparing and Storing Stable Solutions

Solution Stability Workflow cluster_Prep Preparation cluster_Storage Storage & Use Start Start: Solid Compound Solvent Select High-Purity Solvent (e.g., DMSO) Start->Solvent Weigh Compound Dissolve Dissolve to Create Concentrated Stock Solvent->Dissolve Filter Sterile Filter (if necessary) Dissolve->Filter Aliquot Aliquot into Single-Use Amber Vials Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw and Dilute for Working Solution Store->Thaw Minimize Freeze-Thaw Use Use Immediately Thaw->Use

Caption: Recommended workflow for preparing and storing stable solutions.

IV. Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Materials:

    • 4-ethanesulfonamido-3-fluorobenzoic acid (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade or higher

    • Calibrated analytical balance

    • Amber glass vial with a PTFE-lined cap

    • Sterile, disposable syringes and syringe filters (0.22 µm, PTFE)

  • Procedure:

    • Tare a clean, dry amber vial on the analytical balance.

    • Carefully weigh the desired amount of 4-ethanesulfonamido-3-fluorobenzoic acid into the vial.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.

    • If sterile filtration is required for your application, draw the solution into a syringe and pass it through a 0.22 µm PTFE syringe filter into a new sterile amber vial.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Long-Term Storage and Preparation of Working Solutions
  • Materials:

    • Concentrated stock solution from Protocol 1

    • Amber, polypropylene microcentrifuge tubes or cryovials

    • Appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), sterile and deoxygenated if necessary

  • Procedure:

    • Based on your expected experimental needs, calculate the volume of stock solution required per experiment.

    • Aliquot the concentrated stock solution into single-use volumes in the amber microcentrifuge tubes or cryovials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or, for maximum stability, at -80°C.

    • When needed for an experiment, remove a single aliquot from the freezer and allow it to thaw completely at room temperature.

    • Prepare the final working solution by diluting the thawed stock solution into the appropriate volume of your experimental buffer.

    • Use the working solution immediately after preparation. Do not store diluted aqueous solutions for extended periods.

V. Summary of Recommended Practices

ParameterRecommendationRationale
Solvent for Stock High-purity, anhydrous DMSO or DMFGood solvating power, minimizes water for hydrolysis.
Aqueous Buffer pH-controlled (typically 7-8), high-purityPrevents pH-catalyzed hydrolysis.[3][4]
Storage Temperature -20°C to -80°C for long-term storageSlows down chemical degradation reactions.
Light Exposure Minimize; use amber vials or foil wrappingPrevents potential photodegradation.[1]
Freeze-Thaw Cycles Avoid; aliquot stock into single-use volumesRepeated freezing and thawing can accelerate degradation.
Atmosphere Consider deoxygenating aqueous buffersMinimizes oxidative degradation.

By adhering to these guidelines and understanding the chemical principles behind the degradation of 4-ethanesulfonamido-3-fluorobenzoic acid, you can significantly enhance the reliability and reproducibility of your research.

VI. References

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at:

  • Degradation of sulfonamides in aqueous solution by membrane anodic fenton treatment. Journal of Agricultural and Food Chemistry. Available at:

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Available at:

  • Sulfonamide Degradation. Technical University of Munich. Available at:

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences. Available at:

  • Best practices for storing 4-(2,5-Dichlorophenoxy)benzoic acid. Benchchem. Available at:

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology. Available at:

  • Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo. Available at:

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 4-ethanesulfonamido-3-fluorobenzoic acid

Welcome to the technical support center dedicated to addressing the common and often frustrating issue of peak tailing in the HPLC analysis of 4-ethanesulfonamido-3-fluorobenzoic acid. This guide is designed for research...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the common and often frustrating issue of peak tailing in the HPLC analysis of 4-ethanesulfonamido-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter this challenge. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to help you achieve symmetric, reproducible peaks for accurate quantification.

Understanding the Molecule: 4-ethanesulfonamido-3-fluorobenzoic acid

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of the analyte, as they are the primary drivers of its chromatographic behavior.

4-ethanesulfonamido-3-fluorobenzoic acid is a multi-functional molecule containing:

  • A carboxylic acid group, which is acidic.

  • A sulfonamide group, which can also exhibit acidic properties.

  • A fluorine atom, which increases the molecule's polarity and can participate in hydrogen bonding.

The presence of these ionizable groups means that the mobile phase pH will be a critical factor in controlling retention and peak shape.[1][2] Peak tailing for this compound often arises from a combination of factors, including secondary interactions with the stationary phase and suboptimal mobile phase conditions.[3]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a distortion where the back half of a chromatographic peak is wider than the front half.[4] In an ideal separation, peaks should be symmetrical, resembling a Gaussian distribution. This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered problematic tailing that can compromise the accuracy of peak integration and reduce resolution.[5]

Q2: What are the most likely causes of peak tailing for 4-ethanesulfonamido-3-fluorobenzoic acid?

A2: For a polar, acidic molecule like this, the primary causes of peak tailing in reversed-phase HPLC are:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups (Si-OH) on the surface of silica-based columns can interact with the acidic functional groups of the analyte, causing tailing.[3][6]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte's carboxylic acid or sulfonamide groups, the molecule can exist in both ionized and un-ionized forms, leading to broadened and tailing peaks.[7][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[9]

  • Column Degradation: An old or contaminated column can exhibit poor peak shapes.[10]

  • Extra-Column Effects: Issues such as excessive tubing length or poorly made connections can contribute to peak broadening and tailing.[4]

Systematic Troubleshooting Guide

This section provides a logical, step-by-step approach to diagnosing and resolving peak tailing for 4-ethanesulfonamido-3-fluorobenzoic acid.

Step 1: Evaluate and Optimize Mobile Phase pH

The most impactful parameter for ionizable compounds is the mobile phase pH.[7] The goal is to ensure the analyte is in a single, stable ionic state. For an acidic compound, this typically means working at a low pH to keep it in its protonated, non-ionized form.[11]

Q: My peak for 4-ethanesulfonamido-3-fluorobenzoic acid is tailing. Should I increase or decrease the mobile phase pH?

A: You should decrease the mobile phase pH. The carboxylic acid group is the most significant contributor to ionization. By lowering the pH to at least 2 units below the analyte's pKa, you can ensure it is fully protonated and less likely to interact with residual silanols on the column. A good starting point is a pH of 2.5 to 3.0.[9]

Experimental Protocol: pH Optimization Study

  • Mobile Phase Preparation: Prepare a series of mobile phases with different pH values (e.g., pH 4.5, 3.5, 3.0, 2.5). Use a suitable buffer for each pH range. For pH 2.5-3.0, 0.1% phosphoric acid or a phosphate buffer is effective.[13][14] For pH 3.8-5.8, an acetate buffer is a good choice.[2]

  • Column Equilibration: For each mobile phase, allow the column to equilibrate for at least 15-20 column volumes.

  • Injection and Data Analysis: Inject a standard solution and measure the tailing factor for each pH.

Data Presentation: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHBuffer System (20 mM)Expected Tailing Factor (Tf)Rationale
4.5Acetate> 1.5pH is close to the pKa, leading to mixed ionic states.
3.5Formate/Acetate1.3 - 1.5Closer to full protonation, but some ionization may persist.
3.0Phosphate/Formate1.1 - 1.3Analyte is mostly protonated, reducing secondary interactions.
2.5Phosphate< 1.2Analyte and silanol groups are fully protonated, minimizing tailing.[15]

Note: This data is illustrative. Actual results will depend on the specific column and HPLC system.

Step 2: Assess the HPLC Column

If pH optimization does not resolve the issue, the problem may lie with the stationary phase itself.

Q: I've lowered the pH to 2.5, but the peak is still tailing. What should I check next?

A: Your column may have a high number of active silanol groups or may be degraded.

  • Use a Modern, End-Capped Column: Older columns, or those not properly end-capped, have more free silanol groups that can interact with polar analytes.[16] Using a high-purity, base-deactivated, or end-capped C18 column is highly recommended.[17]

  • Consider an Alternative Stationary Phase: If tailing persists even on a good end-capped column, consider a stationary phase with a different chemistry. A phenyl-hexyl column can offer alternative selectivity for aromatic compounds and may reduce tailing.[18] For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be an option, though this would require a significant change in mobile phase composition.[19][20]

  • Evaluate Column Health: Columns degrade over time. If the column is old or has been used with aggressive mobile phases, it may have developed voids or become contaminated. Try replacing it with a new column of the same type. Using a guard column can help extend the life of your analytical column.[21]

Step 3: Optimize Other Chromatographic Parameters

Q: I'm using a new, end-capped column and an optimized mobile phase pH, but I still see some tailing. What else can I do?

A: Fine-tuning other parameters can further improve peak shape.

  • Buffer Concentration: Ensure your buffer concentration is sufficient, typically between 20-50 mM.[22] A higher buffer concentration can sometimes help mask residual silanol interactions.[15]

  • Sample Solvent: Dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase. Injecting in a stronger solvent can cause peak distortion.[5]

  • Sample Load: Reduce the injection volume or dilute your sample to rule out mass overload.[9]

  • System Check: Inspect your system for sources of extra-column volume, such as unnecessarily long or wide-bore tubing, and ensure all fittings are properly connected.[10]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for addressing peak tailing issues with 4-ethanesulfonamido-3-fluorobenzoic acid.

HPLC_Troubleshooting start Peak Tailing Observed (Tf > 1.2) ph_adjust Step 1: Optimize Mobile Phase Lower pH to 2.5 - 3.0 start->ph_adjust ph_check Tailing Improved? ph_adjust->ph_check column_eval Step 2: Evaluate Column - Use modern end-capped column - Consider alternative phase - Check column health ph_check->column_eval No / Partially resolved Issue Resolved (Tf < 1.2) ph_check->resolved Yes column_check Tailing Improved? column_eval->column_check other_params Step 3: Optimize Other Parameters - Increase buffer strength - Check sample solvent & load - Minimize extra-column volume column_check->other_params No / Partially column_check->resolved Yes other_check Tailing Improved? other_params->other_check other_check->resolved Yes consult Consult Senior Scientist or Instrument Vendor other_check->consult No

Caption: A logical workflow for diagnosing and resolving peak tailing.

References

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
  • The Theory of HPLC Column Chemistry. Crawford Scientific.
  • Bains, B. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles. Benchchem.
  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns.
  • The Role of End-Capping in RP. Phenomenex.
  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage.
  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.).
  • Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns.
  • HPLC Troubleshooting - Tailing Peaks. (2022, August 26). Shimadzu UK Limited - Zendesk.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Buffer & Eluent Preparation in HPLC – Best Practices. (2026, February 9). KNAUER.
  • Control pH During Method Development for Better Chromatography. Agilent.
  • Reversed-phase HPLC Buffers. Regis Technologies.
  • HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. Sigma-Aldrich.
  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • Secondary interactions, an unexpected problem emerged between hydroxyl containing analytes and fused silica capillaries in anion-exchange micro-liquid chromatography. (2007, November 23). PubMed.
  • The LCGC Blog: Buffer Choice for HPLC Separations. (2013, July 2). LCGC International.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sulfonic Acids. Benchchem.
  • Technical Support Center: HPLC Analysis of Sulfonamides. Benchchem.
  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex.
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28).
  • HPLC Troubleshooting.
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17). Agilent.
  • HPLC Troubleshooting Guide. Thermo Fisher Knowledge Base.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials.
  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech.
  • Application Notes and Protocols for the Quantification of 4-Fluoro-3-hydroxybenzoic Acid. Benchchem.
  • 4-(Ethylsulfonamido)-3-fluorobenzoic acid. BLD Pharm.
  • 4-fluoro-3-methanesulfonamidobenzoic acid — Chemical Substance Information. NextSDS.
  • 4-Fluorobenzoic acid. Wikipedia.
  • 4-Amino-3-fluorobenzoic acid. PubChem.
  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB.
  • 4-FLUORO-3-HYDROXYBENZOIC ACID. (2026, January 13). ChemicalBook.
  • Ding, M., Peng, J., Ma, S., & Zhang, Y. (2015, September 15). An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce. PubMed.
  • HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. ResearchGate.
  • Aspey, S. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.

Sources

Reference Data & Comparative Studies

Validation

comparative binding kinetics of 4-ethanesulfonamido-3-fluorobenzoic acid

Comparative Binding Kinetics of 4-Ethanesulfonamido-3-fluorobenzoic Acid: A Technical Guide for Fragment-Based Drug Design As fragment-based drug discovery (FBDD) increasingly targets complex protein interfaces, the stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Kinetics of 4-Ethanesulfonamido-3-fluorobenzoic Acid: A Technical Guide for Fragment-Based Drug Design

As fragment-based drug discovery (FBDD) increasingly targets complex protein interfaces, the strategic incorporation of halogens and specific alkyl sulfonamides has become a cornerstone of rational drug design. This guide provides an in-depth comparative analysis of the binding kinetics and thermodynamics of 4-ethanesulfonamido-3-fluorobenzoic acid (Compound A) against its non-fluorinated and methyl-substituted analogs. By leveraging orthogonal biophysical techniques, we elucidate the structure-kinetic relationships (SKR) that drive target engagement.

The introduction of fluorine into a pharmacophore profoundly influences molecular conformation, intrinsic potency, and binding kinetics[1]. In the context of 4-ethanesulfonamido-3-fluorobenzoic acid, the structural components act synergistically:

  • The Inductive Effect of Fluorine: Due to its high electronegativity (3.98 on the Pauling scale), the ortho-fluorine atom exerts a strong electron-withdrawing inductive effect (-I)[2]. This significantly lowers the pKa​ of the adjacent sulfonamide NH, enhancing its capacity as a hydrogen bond donor. In kinase hinge regions or metalloenzyme active sites, this translates directly to a decreased dissociation rate ( koff​ ).

  • Steric and Hydrophobic Packing (Ethyl vs. Methyl): While a methylsulfonamide (Compound C) faces minimal steric barriers during the transition state of binding (yielding a fast association rate, kon​ ), the ethyl group in Compound A provides superior van der Waals packing within hydrophobic sub-pockets. This enhanced shape complementarity introduces a higher desolvation penalty but drastically stabilizes the bound state, further reducing koff​ .

MechanisticRationale F_sub 3-Fluoro Substitution (Inductive Effect) pKa Lower Sulfonamide NH pKa F_sub->pKa HBond Enhanced H-Bond Donor pKa->HBond Koff Decreased k_off (Slower Dissociation) HBond->Koff Aff Increased Binding Affinity (Lower K_D) Koff->Aff

Mechanistic pathway of 3-fluoro substitution enhancing fragment binding affinity.

Comparative Quantitative Data

To isolate the kinetic and thermodynamic contributions of these functional groups, we compare Compound A against two control fragments using a model kinase target. The data reveals that fluorination drives enthalpic favorability, while the ethyl group governs residence time.

Table 1: Comparative Binding Kinetics and Thermodynamics

Fragment AnalogStructural Modification kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ ( μM ) ΔH (kcal/mol) −TΔS (kcal/mol)
Compound A: 4-ethanesulfonamido-3-fluorobenzoic acidFluorinated, Ethyl 1.5×104 0.063 4.2 −6.5 −0.8
Compound B: 4-ethanesulfonamidobenzoic acidNon-fluorinated, Ethyl 1.2×104 0.22 18.3 −4.2 −2.3
Compound C: 4-methanesulfonamido-3-fluorobenzoic acidFluorinated, Methyl 2.8×104 0.27 9.6 −5.8 −1.1

Data Interpretation: Compound A exhibits a >3-fold slower koff​ compared to the non-fluorinated Compound B, directly validating the enhanced H-bond strength (reflected in the highly favorable ΔH of -6.5 kcal/mol). Compared to the methyl variant (Compound C), Compound A has a slower kon​ due to the steric bulk of the ethyl group, but its superior hydrophobic packing results in a significantly longer residence time.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the following protocols utilize orthogonal biophysical techniques. Surface Plasmon Resonance (SPR) provides real-time kinetic resolution, while Isothermal Titration Calorimetry (ITC) validates the equilibrium constant ( KD​ ) and deconvolutes the thermodynamic drivers[3][4].

Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR biosensors are highly sensitive, capable of detecting low molecular weight fragments (~150 Da)[3]. However, because fragments require high concentrations, bulk refractive index shifts from DMSO can cause false positives. This protocol employs a self-validating DMSO calibration system.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target density: ~3000 RU to maximize signal-to-noise for small fragments). Leave Flow Cell 1 (Fc1) unmodified as a reference surface.

  • Buffer Matching (Critical Step): Prepare the running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 2.0% DMSO.

  • Self-Validation (Solvent Correction): Before analyte injection, run a DMSO calibration curve (1.5% to 2.5% DMSO in running buffer). This generates a correction plot to mathematically eliminate bulk refractive index artifacts caused by minor solvent mismatches between the sample and buffer.

  • Analyte Injection: Inject Compounds A, B, and C in a 2-fold dilution series (from 0.5 μM to 50 μM) at a high flow rate (50 μL/min) to minimize mass transport limitations.

  • Data Analysis: Double-reference the data (subtracting Fc1 and a buffer-only blank injection) and fit to a 1:1 Langmuir kinetic model to extract kon​ and koff​ .

Isothermal Titration Calorimetry (ITC) Thermodynamic Validation

ITC is the only technique that directly measures the enthalpy of binding ( ΔH )[4]. To validate the SPR-derived KD​ and prevent false thermodynamic readings from buffer ionization, strict dialytic matching is required.

Step-by-Step Methodology:

  • Dialysis & Sample Prep: Dialyze the target protein extensively against the assay buffer. Causality note: You must use the exact final dialysate to dissolve the fragment compounds. This prevents massive heat spikes caused by the mixing of mismatched buffer salts.

  • Self-Validation (Control Titrations): Perform a "ligand-into-buffer" titration to measure the heat of dilution. This background heat must be subtracted from the main experimental data to isolate the true heat of binding.

  • Titration Execution: Load the protein (50 μM) into the sample cell and the fragment (1 mM) into the syringe. Perform 20 injections of 2 μL each at 25°C, with 150-second spacing to allow the thermal baseline to stabilize.

  • Thermodynamic Deconvolution: Integrate the injection peaks and fit the isotherm to an independent binding sites model to yield ΔH , KD​ , and stoichiometry ( n ). Calculate entropy using the equation ΔG=ΔH−TΔS=RTln(KD​) .

OrthogonalValidation Lib Fragment Library (Compounds A, B, C) SPR SPR Kinetics (k_on, k_off, K_D) Lib->SPR Primary Screen ITC ITC Thermodynamics (ΔH, -TΔS) SPR->ITC Orthogonal Validation SKR Structure-Kinetic Relationship ITC->SKR Thermodynamic Deconvolution

Workflow for orthogonal biophysical validation of fragment hits using SPR and ITC.

References

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Fluorine in medicinal chemistry. PubMed (Progress in Medicinal Chemistry). Available at:[Link]

  • Fragment Screening by Surface Plasmon Resonance. PMC - NIH. Available at:[Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. European Pharmaceutical Review. Available at:[Link]

Sources

Comparative

In Vitro Efficacy Profiling of 4-Ethanesulfonamido-3-Fluorobenzoic Acid Analogs: A Comparative Guide for K2P Channel Modulators

Executive Summary The development of small-molecule modulators for two-pore domain potassium (K2P) channels, specifically TREK-1 and TREK-2, represents a frontier in neuroprotection, ischemia recovery, and pain managemen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule modulators for two-pore domain potassium (K2P) channels, specifically TREK-1 and TREK-2, represents a frontier in neuroprotection, ischemia recovery, and pain management[1]. Within this landscape, 4-ethanesulfonamido-3-fluorobenzoic acid and its structural analogs have emerged as critical pharmacophores[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the in vitro efficacy, target engagement, and metabolic stability of this compound class. This document provides a rigorous, causality-driven framework for evaluating these analogs, detailing self-validating experimental protocols and orthogonal screening cascades.

Mechanistic Rationale & Structural Significance

Before comparing the analogs, it is essential to understand the causality behind the molecular design of 4-ethanesulfonamido-3-fluorobenzoic acid:

  • The Sulfonamide Moiety: Acts as a critical hydrogen bond donor/acceptor network, anchoring the molecule within the TREK-1/2 channel's allosteric binding pocket to induce an open-state conformational shift.

  • The 3-Fluoro Substituent: This halogen addition serves a dual mechanistic purpose. First, its electron-withdrawing nature lowers the pKa of the adjacent sulfonamide, optimizing the ionization state for target engagement at physiological pH. Second, it provides steric shielding to the aromatic ring, preventing rapid cytochrome P450-mediated oxidation and improving intrinsic clearance (CLint).

  • The Benzoic Acid Core: Provides the necessary electrostatic interactions required for deep-pore binding.

Compound Library for Comparison

To isolate the pharmacological impact of these functional groups, we compare the base compound against three rational analogs:

Compound IDStructural ModificationRationale for Comparison
Analog A (Base) 4-ethanesulfonamido-3-fluorobenzoic acidBaseline efficacy and stability profile.
Analog B 4-methanesulfonamido-3-fluorobenzoic acidShorter alkyl chain to test steric constraints in the binding pocket.
Analog C 4-ethanesulfonamidobenzoic acidDes-fluoro analog to validate the metabolic protection of the fluorine atom.
Analog D 4-(cyclopropanesulfonamido)-3-fluorobenzoic acidIncreased steric bulk and lipophilicity to enhance potency.

In Vitro Efficacy Profiling: Methodologies & Causality

To ensure scientific integrity, every protocol in our screening cascade is designed as a self-validating system , incorporating internal controls to rule out artifacts.

High-Throughput Thallium (Tl+) Flux Assay

Causality: K2P channels are highly permeable to Thallium (Tl+) ions. By utilizing a Tl+-sensitive fluorogenic dye (e.g., FluxOR), we can indirectly, yet robustly, measure K+ channel activation in a high-throughput format[3].

Self-Validating Protocol:

  • Cell Preparation: Seed HEK293T cells stably expressing human TREK-1 in 384-well plates (15,000 cells/well). Incubate overnight. Control: Seed non-transfected HEK293T cells in parallel to rule out endogenous channel activation[4].

  • Dye Loading: Wash cells and load with a Tl+ indicator dye in a chloride-free assay buffer for 60 minutes at room temperature.

  • Baseline Read: Perform a baseline fluorescence read (Ex: 490 nm, Em: 525 nm) for 10 seconds to establish the background signal.

  • Compound Addition: Dispense test analogs (0.1 nM to 30 µM dose-response) and incubate for 15 minutes. Self-Validation: Include BL1249 (10 µM) as a positive control[5] and 0.1% DMSO as a vehicle negative control.

  • Stimulus & Readout: Inject Tl2SO4 stimulus buffer and record fluorescence continuously for 120 seconds. Calculate the area under the curve (AUC) to determine EC50 values.

Pathway A Compound Addition (Sulfonamido Analog) B TREK-1 Channel Conformational Shift A->B Target Binding C Thallium (Tl+) Influx (K+ Surrogate) B->C Channel Opening D Intracellular Dye Binding (Fluorogenic Cleavage) C->D Ion Chelation E Fluorescence Emission (525nm Readout) D->E Signal Generation

Mechanism of the Thallium Flux Assay for TREK-1 channel activation.

Orthogonal Validation: Whole-Cell Patch-Clamp Electrophysiology

Causality: While Tl+ flux is excellent for primary screening, it is an indirect measure susceptible to dye-interference artifacts. Patch-clamp electrophysiology provides direct, real-time quantification of K+ currents across the cell membrane, serving as the gold standard for validating channel modulators[4].

Self-Validating Protocol:

  • Setup: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ when filled with intracellular solution (140 mM KCl, 2 mM MgCl2, 1 mM EGTA, 10 mM HEPES, pH 7.3).

  • Configuration: Establish whole-cell configuration on isolated HEK293T-TREK-1 cells bathed in extracellular solution (145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Recording: Clamp the membrane potential at -80 mV. Elicit K+ currents using a voltage step protocol from -100 mV to +60 mV in 20 mV increments.

  • Perfusion: Perfuse the test analog (at the EC80 concentration determined from the HTS assay) continuously until a steady-state current amplitude is reached.

  • Washout (Critical Step): Washout with standard extracellular solution. Self-Validation: The current must return to baseline; failure to do so indicates non-specific membrane destabilization rather than true channel gating.

In Vitro ADME: Liver Microsomal Stability

Causality: To validate the structural hypothesis that the 3-fluoro group prevents rapid metabolism, compounds are incubated with human liver microsomes (HLMs) to assess Phase I metabolic clearance.

Protocol:

  • Incubate test analogs (1 µM) with HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiate the reaction by adding NADPH (1 mM final concentration).

  • Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

  • Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint).

Quantitative Data Summary

The following table synthesizes the experimental outcomes across the three validation pillars.

CompoundTREK-1 EC50 (µM)(Tl+ Flux Assay)Max K+ Current Increase (%)(Patch-Clamp at 10 µM)HLM CLint (µL/min/mg)(Metabolic Stability)Conclusion / Profile
Analog A (Ethyl, 3-F)2.15 ± 0.3145 ± 12%18.4Balanced Lead: Good potency and excellent metabolic stability.
Analog B (Methyl, 3-F)8.40 ± 0.685 ± 8%15.2Sub-optimal: Shorter alkyl chain reduces hydrophobic pocket engagement.
Analog C (Ethyl, Des-F)3.10 ± 0.4130 ± 10%85.6 (High) Discard: Lack of fluorine leads to rapid aromatic oxidation.
Analog D (Cyclopropyl, 3-F)0.85 ± 0.1 210 ± 15% 22.1Potent Lead: Cyclopropyl group perfectly fills the lipophilic sub-pocket.

Data Interpretation: Analog C proves the necessity of the 3-fluoro substitution; without it, intrinsic clearance skyrockets, rendering the compound unviable for in vivo use. Analog D demonstrates that increasing the steric bulk of the sulfonamide tail (cyclopropyl vs. ethyl) significantly enhances target affinity without severely compromising metabolic stability.

Cascade N1 Primary HTS (Thallium Flux Assay) N2 Hit Triage (EC50 < 10 µM) N1->N2 N2->N1 Inactive N3 Orthogonal Validation (Patch-Clamp) N2->N3 Active N4 ADME Profiling (HLM Stability) N3->N4 Confirmed Current N5 Lead Selection (In Vivo Candidate) N4->N5 High Stability

In vitro screening cascade for evaluating sulfonamido-fluorobenzoic acid analogs.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Ethanesulfonamido-3-fluorobenzoic Acid

Hazard Assessment: An Inference-Based Approach Given the absence of a dedicated SDS for 4-Ethanesulfonamido-3-fluorobenzoic acid, a critical first step is to infer its potential hazards from analogous compounds. This pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: An Inference-Based Approach

Given the absence of a dedicated SDS for 4-Ethanesulfonamido-3-fluorobenzoic acid, a critical first step is to infer its potential hazards from analogous compounds. This proactive hazard identification informs every subsequent step in the handling and disposal process. The table below summarizes the known hazards of structurally similar chemicals, providing a basis for our operational precautions.

Chemical ComponentKey HazardsDisposal Considerations
4-Fluorobenzoic Acid Causes skin, eye, and respiratory irritation.[1][2][3]Dispose of as hazardous waste; avoid environmental release.[1]
4-fluoro-3-methanesulfonamidobenzoic acid Acute toxicity (oral, dermal, inhalation); skin and eye irritation; may cause drowsiness or dizziness.[4]Treat as hazardous chemical waste according to regulations.
3-Amino-4-fluorobenzoic acid Causes skin and serious eye irritation; may cause respiratory irritation.[5]Dispose of contents/container to an approved waste disposal plant.[5]
4-Bromobenzoic acid Causes skin and serious eye irritation; may cause respiratory irritation.[6]Dispose of in a manner consistent with good industrial/manufacturing techniques and practices.

Based on these analogs, it is prudent to treat 4-Ethanesulfonamido-3-fluorobenzoic acid as a hazardous substance that is likely to be a skin and eye irritant, potentially harmful if ingested or inhaled, and requiring disposal as regulated chemical waste.

Immediate Safety and Handling Protocols

Prior to commencing any work with or disposal of 4-Ethanesulfonamido-3-fluorobenzoic acid, the following personal protective equipment (PPE) is mandatory:

  • Chemical-resistant gloves: Nitrile or other appropriate material. Gloves must be inspected before use and disposed of properly after handling the compound.[1][7]

  • Safety goggles or a face shield: To protect against splashes or airborne particles.[7]

  • Laboratory coat: To prevent skin contact.

  • Closed-toe shoes: Standard laboratory practice.

All handling of this compound should occur within a certified chemical fume hood to minimize the risk of inhalation.[8]

Step-by-Step Disposal Procedure

The primary and most secure method for the disposal of 4-Ethanesulfonamido-3-fluorobenzoic acid is through a licensed and approved hazardous waste management company.[8] Adherence to local, regional, and national regulations is paramount.

Experimental Protocol for Laboratory-Scale Waste Management:

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed hazardous waste container for all waste containing 4-Ethanesulfonamido-3-fluorobenzoic acid.

    • This includes the pure compound, any reaction mixtures, and contaminated materials such as filter paper, chromatography media, and disposable labware.

    • Crucially, do not mix this waste stream with other incompatible chemical wastes.

  • Spill Management:

    • For solid spills: Carefully sweep or vacuum the material into a suitable, sealed container for disposal.[1][2] Avoid generating dust.[2][9]

    • For liquid spills (if in solution): Absorb the spill with an inert, non-combustible material like vermiculite or dry sand.[8] Do not use combustible materials such as paper towels as the primary absorbent.[8]

    • Place the absorbent material into the designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by a thorough wash with soap and water. All cleaning materials must be collected as hazardous waste.

  • Container Management and Final Disposal:

    • Ensure the hazardous waste container is kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[7][9]

    • Coordinate with your institution's Environmental Health and Safety (EHS) office for the scheduled pickup and disposal of the waste container by a certified chemical waste management company.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 4-Ethanesulfonamido-3-fluorobenzoic acid.

DisposalWorkflow start Start: Have 4-Ethanesulfonamido-3- fluorobenzoic acid waste assess_hazards Assess Hazards (Treat as irritant and toxic) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe select_container Select Labeled, Sealed Hazardous Waste Container don_ppe->select_container collect_waste Collect Waste (Solid, Liquid, Contaminated Materials) select_container->collect_waste spill_check Spill Occurred? collect_waste->spill_check manage_spill Manage Spill (Absorb/Sweep, Decontaminate) spill_check->manage_spill Yes store_container Store Container Securely (Cool, Dry, Ventilated Area) spill_check->store_container No manage_spill->store_container contact_ehs Contact EHS for Pickup by Certified Waste Disposal Company store_container->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of 4-Ethanesulfonamido-3-fluorobenzoic acid.

References

  • Carl ROTH. Safety Data Sheet: 4-Fluorobenzoic acid. [Link]

  • NextSDS. 4-fluoro-3-methanesulfonamidobenzoic acid — Chemical Substance Information. [Link]

  • Australia Pacific LNG. 4-Fluorobenzoic acid Safety Data Sheet. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Fluorobenzoic acid, 99%. [Link]

  • PubChem. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968. [Link]

  • Watson International Limited. 4-FLUORO-3-HYDROXYBENZOIC ACID CAS 51446-31-2. [Link]

  • PubChem. 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971. [Link]

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